molecular formula C20H21NO B13572927 Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine

Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine

Cat. No.: B13572927
M. Wt: 291.4 g/mol
InChI Key: PYOZLIGGCNJDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine is an organic compound that features a benzyl group, a methyl group, and a 2-(naphthalen-1-yloxy)ethyl group attached to an amine. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine typically involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with 2-(naphthalen-1-yloxy)ethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and coatings.

Mechanism of Action

The mechanism of action of Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    Naphthylamine: Contains a naphthalene ring attached to an amine group.

    Methylamine: A basic amine with a single methyl group.

Uniqueness

Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine is unique due to its combination of aromatic and aliphatic groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-naphthalen-1-yloxyethanamine

InChI

InChI=1S/C20H21NO/c1-21(16-17-8-3-2-4-9-17)14-15-22-20-13-7-11-18-10-5-6-12-19(18)20/h2-13H,14-16H2,1H3

InChI Key

PYOZLIGGCNJDPX-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.